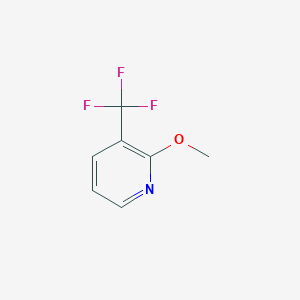

2-Methoxy-3-(trifluoromethyl)pyridine

Description

2-Methoxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a methoxy group (-OCH₃) at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring. Its CAS number is 121643-44-5, with a molecular formula of C₇H₆F₃NO and a molecular weight of 195.12 g/mol . The compound is commercially available, with suppliers offering bulk quantities (e.g., 10 g for €31.00) . It serves as a key intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of insecticides and enzyme inhibitors .

Propriétés

IUPAC Name |

2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAZZVQVJJXPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923914 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121643-44-5 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Catalytic Conditions

The halogen exchange method involves substituting chlorine atoms in trichloromethylpyridine derivatives with fluorine using anhydrous hydrogen fluoride (HF). For 2-methoxy-3-(trifluoromethyl)pyridine, the precursor 2-methoxy-3-(trichloromethyl)pyridine is reacted with HF under superatmospheric pressures (5–1,200 psig) and elevated temperatures (150–250°C) in the presence of metal halide catalysts such as FeCl₃ or FeF₃. The reaction proceeds via sequential displacement of chlorine atoms, forming the trifluoromethyl group through intermediate difluorochloromethyl and fluorodichloromethyl stages.

Yield Optimization and Industrial Scalability

Yields exceeding 80% are achievable when using a 3:1 molar ratio of HF to trichloromethyl precursor and maintaining temperatures near 200°C. Prolonged reaction times (up to 100 hours) ensure complete conversion, though industrial setups often optimize residence times to 24–48 hours for cost efficiency. A critical challenge is the corrosion-resistant reactor design required for HF handling, which adds to capital costs but ensures long-term viability for bulk production.

Vapor-Phase Fluorination of Methylpyridine Derivatives

Chlorination-Fluorination Cascade in Fluidized-Bed Reactors

This two-step process begins with the chlorination of 2-methoxy-3-methylpyridine to 2-methoxy-3-(trichloromethyl)pyridine using chlorine gas (Cl₂) at 250–300°C. The trichloromethyl intermediate is then fluorinated in a vapor-phase reactor with HF, yielding the trifluoromethyl product. The fluidized-bed system enhances heat transfer and minimizes side reactions like ring chlorination, achieving >90% purity without chromatographic purification.

Catalytic Systems and Byproduct Management

Iron-based catalysts (e.g., FeCl₃-coated alumina) accelerate both chlorination and fluorination steps, reducing energy input by 30% compared to thermal methods. Major byproducts include 2-methoxy-5-(trifluoromethyl)pyridine (≤5%), attributable to minor ring fluorination, which is separable via fractional distillation.

Nucleophilic Substitution of Chloro Intermediates

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

The chloro intermediate is synthesized via the vapor-phase method described in Section 2. Substituting the chloro group at position 2 with methoxy involves reacting 2-chloro-3-(trifluoromethyl)pyridine with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C for 12 hours.

Kinetics and Solvent Effects

Polar aprotic solvents like DMF stabilize the methoxide ion, enhancing nucleophilic substitution rates. Yields reach 70–75% with a 2:1 molar excess of NaOMe, though higher excesses promote demethylation side reactions. Microwave-assisted heating reduces reaction times to 2 hours while maintaining comparable yields.

Copper-Mediated Trifluoromethylation

CF₃Cu Reagent Synthesis and Application

Trifluoromethylcopper (CF₃Cu), generated in situ from CF₃I and CuI in DMF, reacts with 3-bromo-2-methoxypyridine at 50°C to replace bromine with the trifluoromethyl group. The reaction proceeds via a single-electron transfer mechanism, confirmed by radical trapping experiments with TEMPO.

Yield Enhancements and Limitations

Optimized conditions (CF₃I:CuI = 1.2:1, 50°C, 6 hours) provide 58% yield, with byproducts including biphenyl derivatives (≤15%) from homocoupling. Moisture and oxygen sensitivity necessitates inert atmospheres, limiting scalability compared to vapor-phase methods.

Comparative Analysis of Synthetic Methods

Analyse Des Réactions Chimiques

2-Methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Agrochemical Applications

The compound serves as a key intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group is known to improve the biological activity of compounds, making them more effective against pests.

- Pesticide Development : 2-Methoxy-3-(trifluoromethyl)pyridine derivatives have been utilized in the synthesis of several crop protection products. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a notable derivative used extensively in agricultural chemistry due to its efficacy against various agricultural pests .

- Case Study: Pyridalyl : This compound, which contains the 5-(trifluoromethyl)pyridine structure, was developed by Sumitomo Chemical Co., Ltd. It exhibits superior pest control properties compared to traditional insecticides, showcasing the advantages of incorporating trifluoromethyl groups into pesticide formulations .

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into pharmaceutical compounds has been linked to enhanced potency and selectivity.

- Antiviral Agents : A significant application of this compound is in the development of antiviral drugs. For example, tipranavir, an anti-HIV drug developed by Boehringer, utilizes this structural motif to enhance its binding affinity to the HIV protease enzyme .

- Antitumor Agents : Research indicates that approximately 20% of pharmaceutical compounds currently under development contain trifluoromethyl structures. Many compounds are undergoing clinical trials for their potential use as antitumor agents .

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : The compound can be synthesized by reacting appropriate starting materials under reflux conditions with sodium methoxide in methanol .

- Halogenation Reactions : The introduction of halogen substituents can also be performed to yield various derivatives that retain or enhance biological activity .

Market Demand and Future Prospects

With increasing global population demands for food production, the need for effective agrochemicals continues to rise. Moreover, as pharmaceutical research progresses towards fluorinated compounds for improved drug efficacy, the market for this compound is expected to expand significantly.

Comparative Table of Applications

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Agrochemicals | Pesticides | Pyridalyl |

| Pharmaceuticals | Antivirals | Tipranavir |

| Antitumors | Various candidates undergoing trials |

Mécanisme D'action

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable component in drug design . The compound can interact with enzymes, receptors, and other biomolecules, influencing various biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers of Trifluoromethylpyridines

The position of the trifluoromethyl group significantly influences physicochemical and biological properties. Key isomers include:

Key Insight : The 3-CF₃ substitution in this compound optimizes steric and electronic interactions, enhancing binding to biological targets like HDACs and CYP51 enzymes .

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity. In CYP51 inhibitors (e.g., UDO and UDD), CF₃ improves anti-Trypanosoma cruzi activity comparable to posaconazole .

- Methoxy (-OCH₃) : Provides moderate electron-donating effects, improving solubility and influencing regioselectivity in reactions. In neuroprotective agents, 3-methoxy derivatives (e.g., compound 9l) show 87% cell viability vs. 82% for 4-methoxy analogs .

- Halogenated Derivatives : Bromination at the 5-position (e.g., 5-bromo-2-methoxy-3-CF₃-pyridine, CAS 1214377-42-0) retains bioactivity with a 74% synthesis yield, useful in cross-coupling reactions .

Comparative Bioactivity Data

Key Insight : The trifluoromethyl group's position and pairing with methoxy maximize bioactivity, while halogenation expands synthetic utility .

Activité Biologique

2-Methoxy-3-(trifluoromethyl)pyridine is a heterocyclic compound known for its diverse biological activities, particularly in the pharmaceutical and agrochemical fields. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

- Chemical Formula : C₇H₆F₃N₁O

- Molecular Weight : Approximately 201.12 g/mol

- Structure : Contains a pyridine ring substituted with a methoxy group and a trifluoromethyl group, contributing to its unique properties.

1. Antimicrobial Activity

Research indicates that compounds containing the trifluoromethylpyridine structure exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate the effectiveness of these compounds in inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 31 | S. aureus ATCC 25923 |

| Trifluoromethylpyridine derivative | 50 | E. coli ATCC 25922 |

2. Anticancer Activity

Studies have explored the anticancer potential of various pyridine derivatives. For example, a series of indolyl-pyridinyl-propenones showed enhanced cytotoxicity when modified with trifluoromethyl groups. The introduction of this substituent significantly increased the growth inhibition of glioblastoma cells, suggesting a promising avenue for cancer therapy.

- Case Study : In a study evaluating indolyl-pyridinyl-propenones, a derivative with a trifluoromethyl group exhibited increased cytotoxicity with a GI50 approaching 10 nM.

3. Inhibition of PI3K Pathway

This compound has been identified as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The inhibition of PI3K delta isoform has been linked to reduced tumor growth in preclinical models.

- Research Finding : Inhibitors targeting the PI3K pathway have shown promise in modulating immune responses and reducing inflammation associated with various diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake.

- Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in critical biochemical pathways, such as PI3K.

- Cytotoxic Effects : Induction of cell death pathways through disruption of microtubule dynamics and other cellular processes.

Q & A

Q. What are the key synthetic routes for 2-Methoxy-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen atom at the 3-position of pyridine with a trifluoromethyl group via Ullmann coupling or using trifluoromethylation reagents like TMSCF₃. The methoxy group can be introduced via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:

- Catalyst Selection: Pd-based catalysts for coupling reactions improve efficiency .

- Temperature Control: Lower temperatures (60–80°C) reduce side reactions during trifluoromethylation .

- Purification: Column chromatography or recrystallization (e.g., using hexane/EtOAc) ensures ≥95% purity .

Q. How do the methoxy and trifluoromethyl groups influence the chemical reactivity and physical properties of this compound?

- Methodological Answer:

- Electron Effects: The methoxy group (-OMe) is electron-donating, increasing electron density at the 2-position, while the trifluoromethyl (-CF₃) group is strongly electron-withdrawing, polarizing the pyridine ring. This combination enhances regioselectivity in electrophilic substitutions .

- Physical Properties: The -CF₃ group increases hydrophobicity (logP ~2.5) and thermal stability (decomposition >250°C), while -OMe lowers melting point (mp ~100–110°C) compared to non-substituted analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer:

- ¹H/¹³C NMR: The methoxy proton appears as a singlet (~δ 3.9 ppm), while -CF₃ causes deshielding of adjacent carbons (δ ~120–125 ppm for C-3) .

- FT-IR: Strong C-F stretches (~1150 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ with m/z ~193.1 (C₈H₇F₃NO⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) across studies?

- Methodological Answer:

- Cross-Validation: Use differential scanning calorimetry (DSC) to confirm melting points. For solubility, employ HPLC with standardized solvents (e.g., logD measurements in octanol/water) .

- Purity Checks: Compare NMR integration ratios and HPLC retention times with reference standards. Contaminants (e.g., unreacted precursors) may skew mp data .

Q. What strategies are recommended for designing derivatives to enhance biological activity while maintaining stability?

- Methodological Answer:

- Bioisosteric Replacement: Replace -OMe with -OCH₂CF₃ to improve metabolic stability without altering steric bulk .

- Structure-Activity Relationships (SAR): Introduce electron-deficient substituents (e.g., -NO₂) at the 4-position to enhance binding to hydrophobic enzyme pockets .

- Prodrug Approaches: Mask -CF₃ as a ester to improve bioavailability .

Q. What are the critical factors in scaling up synthesis from laboratory to pilot scale without compromising purity?

- Methodological Answer:

- Reactor Design: Use flow chemistry for exothermic trifluoromethylation steps to control temperature gradients .

- Workup Optimization: Replace column chromatography with liquid-liquid extraction (e.g., EtOAc/H₂O) for cost-effective purification .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure. Use a fume hood for weighing .

- Toxicity Mitigation: Avoid inhalation; LC-MS analysis of air samples can detect airborne concentrations. Store in airtight containers under nitrogen .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from synthesis) with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.